N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition in Cancer Therapy
N-(4-ethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, as part of a broader class of thiadiazole derivatives, has been studied for its potential in cancer therapy, particularly as a glutaminase inhibitor. Such inhibitors, like BPTES analogs which share a structural similarity with this compound, have been found to attenuate the growth of lymphoma cells and demonstrate improved solubility and drug-like properties compared to their parent compounds (Shukla et al., 2012).
Anticancer Properties
Several studies have investigated the anticancer activities of thiadiazole derivatives. For instance, certain N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives have shown promising cytotoxic activity against breast and lung cancer cell lines, outperforming traditional drugs like cisplatin in some cases (Çevik et al., 2020).
Insecticidal Activity
Thiadiazole derivatives, including those structurally related to this compound, have been explored for their insecticidal properties. Research has shown the effectiveness of such compounds against pests like the cotton leafworm, Spodoptera littoralis, offering potential applications in agricultural pest management (Fadda et al., 2017).
Antimicrobial and Antiviral Activities
These compounds have also been studied for their antimicrobial and antiviral properties. Certain benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety demonstrated significant activities against viruses like tobacco mosaic virus (TMV) and bacteria such as Xanthomonas oryzae and Ralstonia solanacearum, suggesting potential in developing new antiviral and antibacterial agents (Tang et al., 2019).
Antioxidant Properties
Thiadiazole derivatives, including this compound, have been synthesized and evaluated for their antioxidant properties. These studies aim to explore their potential as novel agents in combating oxidative stress-related disorders (Al-Khazragie et al., 2022).
Antiallergy Potential
Compounds in this chemical class have been examined for their potential as antiallergy agents. N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related, have shown promising results in rat models, indicating their potential in developing new treatments for allergic reactions (Hargrave et al., 1983).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-3-14-6-10-16(11-7-14)20-17(23)12-24-19-21-18(22-25-19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTTWRXSRMEPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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